molecular formula C13H13N3O5S2 B570765 Cefmetazole Lactone CAS No. 70993-70-3

Cefmetazole Lactone

Cat. No.: B570765
CAS No.: 70993-70-3
M. Wt: 355.383
InChI Key: GOWIXGITSXCYTK-OLZOCXBDSA-N
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Description

Cefmetazole lactone is a derivative of cefmetazole, a second-generation cephamycin antibiotic. Cefmetazole is known for its broad-spectrum activity against both gram-positive and gram-negative microorganisms. It is particularly effective against bacteria that produce extended-spectrum beta-lactamases, which are enzymes that confer resistance to many beta-lactam antibiotics .

Mechanism of Action

Target of Action

Cefmetazole Lactone, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound disrupts the process of cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

This compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting this pathway, it prevents the formation of a key component of the bacterial cell structure, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The drug’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and effectiveness in treating infections .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting cell wall synthesis, the drug causes the bacterial cells to become unstable and eventually die . This leads to the clearance of the bacterial infection.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Additionally, the drug’s effectiveness can be influenced by the patient’s health status, including kidney function, which can affect drug clearance . It’s also worth noting that overuse of antibiotics like this compound can lead to the emergence of multidrug-resistant bacteria .

Safety and Hazards

As the antibiotic is broken down in the body, it releases free NMTT, which can cause hypoprothrombinemia (likely due to inhibition of the enzyme vitamin K epoxide reductase) and a reaction with ethanol similar to that produced by disulfiram, due to inhibition of aldehyde dehydrogenase .

Future Directions

Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . A study aimed to investigate the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Cefmetazole against ESBL-EC . The findings suggest that Cefmetazole is a well-tolerated alternative to Carbapenems for treating bacteremia caused by ESBL-producing Enterobacterales .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefmetazole lactone involves the degradation of cefmetazole sodium. The process typically includes heating cefmetazole sodium to induce degradation, followed by separation and purification steps to obtain high-purity this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis and purification processes. The mixture obtained from the degradation of cefmetazole sodium is subjected to various separation techniques to isolate this compound with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Cefmetazole lactone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Cefmetazole lactone has several scientific research applications, including:

Comparison with Similar Compounds

    Cefotetan: Another second-generation cephamycin with similar antibacterial activity.

    Cefoxitin: A cephamycin antibiotic with a similar mechanism of action but different spectrum of activity.

    Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.

Uniqueness: Cefmetazole lactone is unique in its high efficacy against extended-spectrum beta-lactamase-producing bacteria, making it a valuable option for treating infections caused by these resistant organisms .

Properties

IUPAC Name

2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWIXGITSXCYTK-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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